molecular formula C11H16ClN3O B1373055 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride CAS No. 1240527-21-2

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

Cat. No.: B1373055
CAS No.: 1240527-21-2
M. Wt: 241.72 g/mol
InChI Key: NYYVHMLQBGGIPO-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride typically involves the following steps:

    Formation of the Ethanone Bridge: This can be achieved by reacting 2-bromopyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using recrystallization or column chromatography.

    Formation of the Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products:

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Reduced ethanone derivatives.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.

    Pathways Involved: The compound can modulate neurotransmitter pathways, potentially leading to altered neuronal signaling and therapeutic effects.

Comparison with Similar Compounds

    1-(Piperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one dihydrochloride: Similar structure but with the pyridine ring at the 3-position.

    1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one dihydrochloride: Pyridine ring at the 4-position.

Uniqueness: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain receptors, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

1240527-21-2

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H

InChI Key

NYYVHMLQBGGIPO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

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